PGF2alpha methyl ether

説明

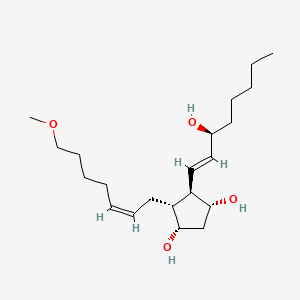

Prostaglandin F2α alcohol methyl ether (PGF2α-OMe) is an analog of PGF2α in which the C-1 carboxyl group has been replaced an O-methyl ether. The compound is reported to retain ocular hypotensive properties,1 but the receptors which mediate this activity have not been clearly documented.

AGN-191129, also known as Prostaglandin F2α alcohol methyl ether (PGF2α-OMe), is an analog of PGF2α in which the C-1 carboxyl group has been replaced by an O-methyl ether. The compound is reported to retain ocular hypotensive properties, but the receptors which mediate this activity have not been clearly documented.

作用機序

Target of Action

AGN-191129, also known as PGF2alpha methyl ether, primarily targets the Prostaglandin F2 alpha receptor . This receptor is involved in numerous physiological and pathological processes including inflammation and cardiovascular homeostasis .

Mode of Action

AGN-191129 interacts with its target, the Prostaglandin F2 alpha receptor, by binding to it . This interaction stimulates both luteolytic activity and the release of oxytocin . The compound is released in response to an increase in oxytocin levels in the uterus .

Biochemical Pathways

The interaction of AGN-191129 with the Prostaglandin F2 alpha receptor affects several biochemical pathways. It promotes the expression of c-fos, atrial natriuretic factor (ANF), and alpha-skeletal actin in cardiomyocytes . This leads to the induction of cardiac myocyte hypertrophy in vitro and cardiac growth in rat .

Result of Action

The action of AGN-191129 results in molecular and cellular effects. As mentioned earlier, it promotes the expression of certain genes in cardiomyocytes, leading to cardiac myocyte hypertrophy and cardiac growth .

生化学分析

Cellular Effects

AGN-191129 is reported to have ocular hypotensive properties This suggests that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of AGN-191129 is not clearly documented . It is likely to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

生物活性

Prostaglandin F2alpha (PGF2α) methyl ether is a synthetic derivative of PGF2α, which is known for its diverse biological activities, particularly in reproductive physiology and vascular biology. This article explores the biological activity of PGF2α methyl ether, its mechanisms of action, and relevant research findings.

PGF2α exerts its effects primarily through binding to the prostaglandin F2α receptor (FP) , which is involved in various physiological processes including luteolysis, vasoconstriction, and smooth muscle contraction. The methyl ether modification enhances its stability and selectivity for specific receptor interactions, potentially altering its pharmacological profile compared to natural PGF2α.

Biological Activities

-

Luteolytic Activity :

- PGF2α methyl ether has been shown to retain significant luteolytic activity. Studies indicate that it exhibits 3-420% of the biological activity of natural PGF2α in various assays, particularly in the hamster antifertility assay (HAF) .

- The 9- and 15-methyl ethers demonstrate increased selectivity for luteolytic activity, suggesting potential applications in reproductive health.

- Vasoconstriction :

- Chemotactic Properties :

Comparative Biological Activity Table

| Compound | Luteolytic Activity (%) | Vasoconstrictive Effect | Neutrophil Chemotaxis |

|---|---|---|---|

| PGF2α | 100 | High | High |

| PGF2α Methyl Ether | 3-420 | Moderate | Moderate |

| 9-Methyl Ether | Increased | Enhanced | Retained |

| 15-Methyl Ether | Increased | Enhanced | Retained |

Case Studies

-

Reproductive Health :

- A clinical study investigated the effects of intravenous infusion of 15-methyl-prostaglandin F2 alpha on postpartum hemorrhage. Results showed rapid uterine contraction and cessation of bleeding within an average of 12.5 minutes , demonstrating the efficacy of this compound in managing uterine atony .

- Vascular Responses :

Research Findings

- A study on the pharmacological properties of PGF2α derivatives highlighted that modifications at the C-11 or C-15 positions significantly reduce receptor binding affinity by at least a factor of 100, indicating that careful structural modifications can enhance selectivity without compromising biological activity .

- Further research has demonstrated that while prostacyclin ethers exhibit minimal agonist activity on platelets and vasculature, PGF2α methyl ether maintains a robust profile for inducing smooth muscle contractions and influencing reproductive processes .

科学的研究の応用

Role in Reproductive Biology

Induction of Labor:

PGF2α methyl ether has been studied for its role in inducing labor. Research indicates that PGF2α is crucial for stimulating myometrial contractions and facilitating cervical ripening during parturition. In vitro studies have shown that PGF2α methyl ether can mimic these effects, promoting uterine contractility and influencing the expression of genes associated with labor .

Mechanism of Action:

The mechanism involves the activation of specific receptors (FP receptors), leading to increased intracellular calcium levels and subsequent muscle contraction. For instance, a study demonstrated that stimulation with PGF2α resulted in significant changes in mRNA transcription within myometrial cells, shifting them toward a pro-labor phenotype . This highlights the potential of PGF2α methyl ether as a therapeutic agent for managing labor-related complications.

Inflammation and Immune Response

Chemotactic Properties:

PGF2α methyl ether has been identified as a chemoattractant for neutrophils, particularly in hypoxic conditions. Research has shown that endothelial cells release PGF2α in response to low oxygen levels, which significantly enhances neutrophil chemotaxis . This property is critical for understanding inflammatory responses and could lead to new therapeutic strategies for managing ischemic injuries.

Biomarker for Oxidative Stress:

The compound has also been explored as a biomarker for oxidative stress, particularly through its association with lipid peroxidation products like 8-iso-PGF2α. Studies have indicated that elevated levels of these metabolites correlate with various pathological conditions, making them valuable indicators for oxidative damage assessment .

Biochemical Research Applications

Experimental Tool:

In biochemical research, PGF2α methyl ether serves as a valuable tool for studying prostanoid signaling pathways. Its ability to selectively activate FP receptors allows researchers to dissect the roles of prostaglandins in various physiological and pathological processes. For example, it has been used to investigate the coupling of FP receptors to G-proteins and their downstream signaling effects .

Synthesis and Derivatives:

Recent advancements in synthetic methodologies have enabled the production of PGF2α methyl ether and its derivatives through various catalytic routes. These synthetic approaches not only enhance the availability of this compound but also facilitate the development of novel analogs with improved pharmacological properties .

Case Studies

化学反応の分析

Iodo-Ether Formation

-

Treatment of PGF2α methyl ester with iodine produces iodo-ethers through electrophilic addition. For example:

-

Subsequent dehydrohalogenation eliminates HI to form epoxy ethers .

Acid-Catalyzed Cleavage

The methyl ether group remains stable under mild acidic conditions but undergoes cleavage in strong acids (e.g., HBr or HI):

Mechanistic Pathways

-

SN2 Mechanism : Primary or secondary methyl ethers react via backside nucleophilic attack by halides (Br⁻ or I⁻), producing alcohols and methyl halides .

-

SN1 Mechanism : Tertiary ethers form carbocations, leading to mixtures of substitution and elimination products .

Example Reaction

Oxidation Reactions

-

The cyclopentane core and adjacent hydroxyl groups are susceptible to oxidation. For instance:

Hydrolysis

-

Methyl ethers resist hydrolysis under basic conditions but slowly hydrolyze in concentrated acids (e.g., HCl/H2O at reflux) .

Receptor Binding

-

PGF2α methyl ether binds the prostaglandin F receptor (FP), triggering intracellular Ca²⁺ oscillations (pEC₅₀ = 7.44 for Ca²⁺ release) .

-

Methylation at C-15 enhances receptor selectivity compared to native PGF2α .

Enzymatic Modifications

-

Liver microsomes demethylate the compound via cytochrome P450 enzymes, producing PGF2α as a metabolite .

Thermal Stability

Photodegradation

Comparative Reactivity of Methyl Ethers

Methylation at different positions confers distinct reactivities:

| Position | Reactivity with HI (SN2) | Oxidation Susceptibility | Enzymatic Demethylation Rate |

|---|---|---|---|

| C-9 | Low | High | Slow |

| C-11 | Moderate | Moderate | Moderate |

| C-15 | High | Low | Fast |

特性

IUPAC Name |

(1S,3R,4R,5R)-4-[(E,3S)-3-hydroxyoct-1-enyl]-5-[(Z)-7-methoxyhept-2-enyl]cyclopentane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H38O4/c1-3-4-8-11-17(22)13-14-19-18(20(23)16-21(19)24)12-9-6-5-7-10-15-25-2/h6,9,13-14,17-24H,3-5,7-8,10-12,15-16H2,1-2H3/b9-6-,14-13+/t17-,18+,19+,20-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWEVSUSNDAHANL-GPPPFWBLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(C1CC=CCCCCOC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCCOC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H38O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143656-18-2 | |

| Record name | AGN-191129 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143656182 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AGN-191129 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NK1168QB5T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。